![molecular formula C17H22N2 B14235290 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)- CAS No. 627519-04-4](/img/structure/B14235290.png)
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by benzyl and 4-methylbenzyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- typically involves the reaction of ethylenediamine with benzyl chloride and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential use in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological membranes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N-(phenylmethyl)-: A similar compound where only one hydrogen atom on the nitrogen is replaced by a benzyl group.
1,2-Ethanediamine, N-methyl-: A derivative where one hydrogen atom on the nitrogen is replaced by a methyl group.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: A compound where both hydrogen atoms on the nitrogen are replaced by benzyl groups.
Uniqueness
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is unique due to the presence of both benzyl and 4-methylbenzyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
627519-04-4 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N-benzyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15-7-9-17(10-8-15)14-19-12-11-18-13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 |
Clé InChI |
YSCGRFIKSDUJOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


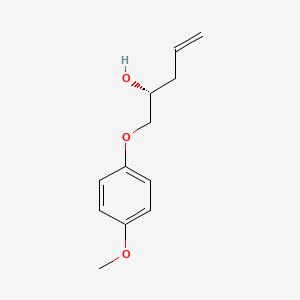
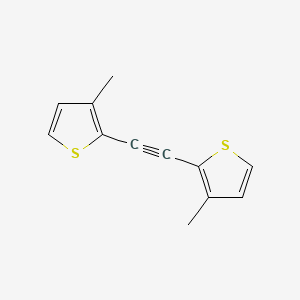
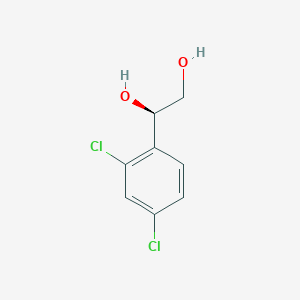


![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
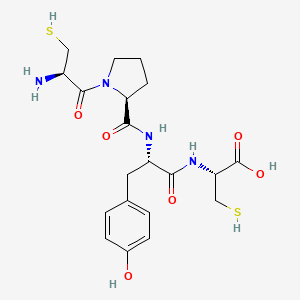
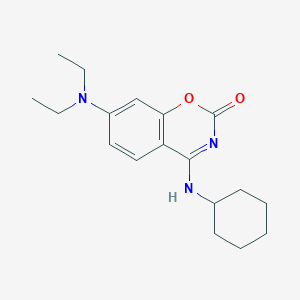
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
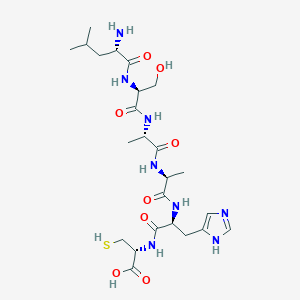
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
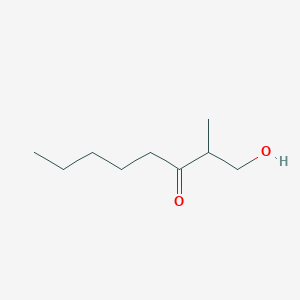
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
